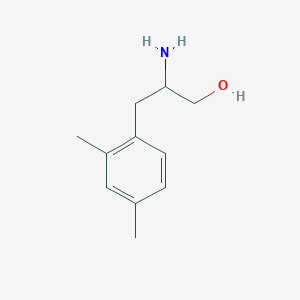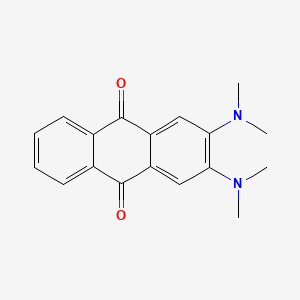
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride is a chemical compound with the molecular formula C6H8Cl3FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyridin-2-yl)methanaminetrihydrochloride typically involves the reaction of 4-fluoropyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in binding studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Fluoropyridin-2-yl)methanaminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The fluorine atom in the pyridine ring plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (4-Fluoropyridin-2-yl)methanamine dihydrochloride
- 2-Fluoropyridine-4-boronic acid
- (4-fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications.
属性
分子式 |
C6H10Cl3FN2 |
|---|---|
分子量 |
235.5 g/mol |
IUPAC 名称 |
(4-fluoropyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C6H7FN2.3ClH/c7-5-1-2-9-6(3-5)4-8;;;/h1-3H,4,8H2;3*1H |
InChI 键 |
OCGJUZMPYLWRGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1F)CN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)



![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)






